molecular formula C18H37NO2 B14069411 N,N-Dioctan-2-ylglycine CAS No. 100365-69-3

N,N-Dioctan-2-ylglycine

Cat. No.: B14069411
CAS No.: 100365-69-3
M. Wt: 299.5 g/mol
InChI Key: YHZDXUUIIWUMPV-UHFFFAOYSA-N
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Description

N,N-Dioctan-2-ylglycine is an organic compound that belongs to the class of amino acids It is characterized by the presence of two octan-2-yl groups attached to the nitrogen atom of the glycine molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dioctan-2-ylglycine typically involves the reaction of glycine with octan-2-yl halides under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the halide by the amino group of glycine. The reaction is usually conducted in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and crystallization can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-Dioctan-2-ylglycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halides, acyl chlorides, and other electrophiles can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

N,N-Dioctan-2-ylglycine has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies of amino acid metabolism and protein synthesis.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-Dioctan-2-ylglycine involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical processes. Its unique structure allows it to interact with cell membranes and proteins, potentially modulating their function.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dioctylglycine: Similar structure but with different alkyl groups.

    N,N-Didecylglycine: Contains longer alkyl chains compared to N,N-Dioctan-2-ylglycine.

    N,N-Dioctan-1-ylglycine: Differing in the position of the alkyl groups.

Uniqueness

This compound is unique due to the specific positioning of the octan-2-yl groups, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

100365-69-3

Molecular Formula

C18H37NO2

Molecular Weight

299.5 g/mol

IUPAC Name

2-[di(octan-2-yl)amino]acetic acid

InChI

InChI=1S/C18H37NO2/c1-5-7-9-11-13-16(3)19(15-18(20)21)17(4)14-12-10-8-6-2/h16-17H,5-15H2,1-4H3,(H,20,21)

InChI Key

YHZDXUUIIWUMPV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)N(CC(=O)O)C(C)CCCCCC

Origin of Product

United States

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